6-溴-N-环己基吡啶-2-胺

描述

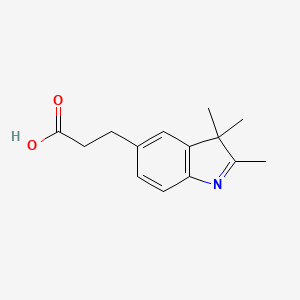

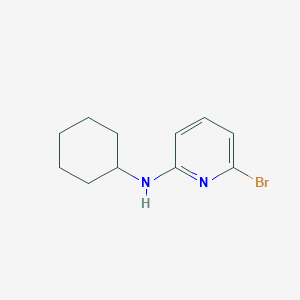

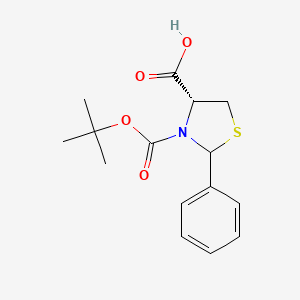

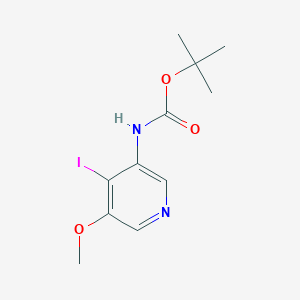

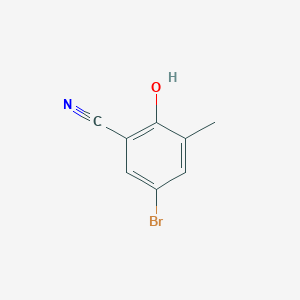

6-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2 . It is a derivative of pyridine, which is a six-membered aromatic heterocyclic organic compound.

Synthesis Analysis

The synthesis of 6-Bromo-N-cyclohexylpyridin-2-amine involves the reaction of 6-bromopyridin-2-amine with cyclohexylamine in the presence of a strong base such as potassium carbonate . The reaction takes place under reflux conditions and generates the desired product in good yield .Molecular Structure Analysis

The molecular weight of 6-Bromo-N-cyclohexylpyridin-2-amine is 255.15 g/mol . The InChI string representation of its structure isInChI=1S/C11H15BrN2/c12-10-7-4-8-11 (14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2, (H,13,14) . The compound’s canonical SMILES representation is C1CCC (CC1)NC2=NC (=CC=C2)Br . Physical And Chemical Properties Analysis

6-Bromo-N-cyclohexylpyridin-2-amine has a molecular weight of 255.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 254.04186 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 14 .Relevant Papers The compound 6-Bromo-N-cyclohexylpyridin-2-amine is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

科学研究应用

合成与催化

6-溴-N-环己基吡啶-2-胺是合成各种生物活性化合物中的重要化学中间体。Bolliger等人(2011年)解释说,2-氨基吡啶,包括6-溴-2-氨基吡啶,是生物活性天然产物和有机材料的关键结构核心,因此在合成化学中具有极其重要的价值。他们强调了由于灵活和高效的合成方法稀缺,对其制备新方法的重要性(Bolliger,Oberholzer和Frech,2011年)。

配体设计中的应用

在配体设计领域,6-溴-N-环己基吡啶-2-胺衍生物被用于与金属形成络合物。Benhamou等人(2011年)合成了一个不对称胺三脚架,包括6-溴-2-吡啶甲基和其他取代基,用于FeCl2络合物。他们的研究显示了这类化合物在与金属形成复杂几何结构方面的潜力,对各种化学和制药应用有用(Benhamou et al., 2011)。

药物中间体

Ghorbani-Vaghei和Amiri(2014年)展示了6-溴-N-环己基吡啶-2-胺衍生物在合成N-环己基-2-芳基(烷基)-咪唑[1,2-a]吡啶-3-胺衍生物中的用途。这些衍生物是从氨基吡啶、芳香族和脂肪族醛和环己基异氰酸酯合成的,展示了该化合物在制药化学中作为构建块的作用(Ghorbani‐Vaghei和Amiri,2014年)。

有机化学和聚合

此外,Scott等人(2004年)讨论了溴吡啶的反应性,包括类似于6-溴-N-环己基吡啶-2-胺的化合物,在聚合和复杂有机合成的背景下。他们的研究突出了这些化合物在开发先进有机材料中的实用性(Scott, Schareina, Tok, & Kempe, 2004)。

作用机制

Target of Action

This compound is often used in scientific research, and its specific targets may vary depending on the context of the study .

Mode of Action

Action Environment

The action, efficacy, and stability of 6-Bromo-N-cyclohexylpyridin-2-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and temperature, among others.

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-N-cyclohexylpyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-N-cyclohexylpyridin-2-amine is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its degradation over time can lead to changes in its biochemical interactions and cellular effects . Long-term studies in in vitro and in vivo settings are essential to understand the compound’s temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of 6-Bromo-N-cyclohexylpyridin-2-amine vary with different dosages in animal models. Studies have shown that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical and cellular effects . High doses of 6-Bromo-N-cyclohexylpyridin-2-amine can also lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for research purposes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

属性

IUPAC Name |

6-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHZVWZOQTRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671675 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-36-6 | |

| Record name | 6-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)